molecular formula C14H14O3 B12933113 5-(4-Propylphenoxy)furan-2-carbaldehyde

5-(4-Propylphenoxy)furan-2-carbaldehyde

Cat. No.: B12933113
M. Wt: 230.26 g/mol
InChI Key: STOFUIGUIDUKEH-UHFFFAOYSA-N
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Description

5-(4-Propylphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C14H14O3 It is a derivative of furan, a heterocyclic aromatic compound, and features a propylphenoxy group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Propylphenoxy)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the furan ring . Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Propylphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and other electrophiles in the presence of catalysts or under specific conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furan derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Propylphenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Propylphenoxy)furan-2-carbaldehyde is unique due to the presence of the propylphenoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

5-(4-propylphenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C14H14O3/c1-2-3-11-4-6-12(7-5-11)16-14-9-8-13(10-15)17-14/h4-10H,2-3H2,1H3

InChI Key

STOFUIGUIDUKEH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=CC=C(O2)C=O

Origin of Product

United States

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